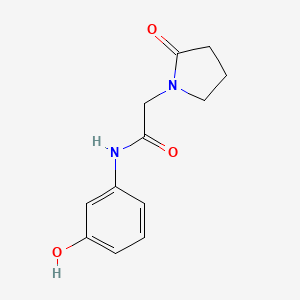

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide

Description

N-(3-Hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a synthetic acetamide derivative featuring a 3-hydroxyphenyl group linked to a 2-oxopyrrolidine moiety via an acetamide bridge. The 2-oxopyrrolidine (or pyrrolidinone) ring is a lactam structure commonly found in nootropic agents, such as piracetam, due to its affinity for neurotransmitter receptors. The 3-hydroxyphenyl substituent introduces a polar phenolic group, which may enhance hydrogen-bonding interactions and influence pharmacokinetic properties like solubility and blood-brain barrier (BBB) permeability .

Properties

IUPAC Name |

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-10-4-1-3-9(7-10)13-11(16)8-14-6-2-5-12(14)17/h1,3-4,7,15H,2,5-6,8H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODQTESXMQFTNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(=O)NC2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide is characterized by a hydroxyl group on the phenyl ring and a pyrrolidinone moiety. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies .

Synthesis Methods

Several synthesis methods have been developed for N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. These methods typically involve multi-step reactions that require careful control of reaction conditions to ensure high yields and purity. The following table summarizes some approaches:

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of 3-hydroxyaniline with 2-oxopyrrolidine in the presence of a coupling agent. |

| Acetylation | The hydroxyl group is acetylated to enhance stability and solubility in biological assays. |

| Purification Techniques | Techniques such as recrystallization or chromatography are employed to purify the final product. |

Biological Activity

N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide exhibits several significant biological activities:

- Receptor Interactions : Preliminary studies indicate that this compound may interact with various receptors, potentially influencing signaling pathways related to inflammation and neuroprotection.

- Antioxidant Properties : Research suggests that it may possess antioxidant properties, which could contribute to its protective effects in cellular models of oxidative stress .

- Anti-inflammatory Effects : Case studies have shown that derivatives similar to N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide can reduce inflammation in animal models, indicating its potential therapeutic applications .

Case Studies

Several studies have explored the biological effects of compounds related to N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide:

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related compound in a mouse model of neurodegeneration. The results indicated that treatment significantly reduced neuronal apoptosis and improved cognitive function markers .

Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide in a glycerol-induced acute kidney injury model. The compound was shown to attenuate kidney inflammation and oxidative damage, suggesting its potential utility in treating renal disorders .

Comparative Analysis with Related Compounds

To understand the unique properties of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | Structure | Hydroxyl group on phenyl | Different substitution pattern may affect receptor selectivity |

| 4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinone | Structure | Similar pyrrolidine structure | Potential for varied biological activity due to methyl substitution |

Scientific Research Applications

Antiviral Activity

Recent studies suggest that N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide may exhibit antiviral properties. Preliminary data indicate potential efficacy against viral infections, although specific mechanisms and pathways remain to be fully elucidated.

Receptor Modulation

The compound has been investigated for its role in receptor activation and ligand interactions. It is thought to interact with G protein-coupled receptors (GPCRs), which play critical roles in various signaling pathways within cells. This interaction could lead to downstream effects beneficial in treating conditions related to dysregulated signaling.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, potentially useful in the treatment of neurological disorders. Its ability to modulate neurotransmitter systems could contribute to cognitive enhancement and protection against neurodegeneration .

Anticancer Potential

There is emerging evidence supporting the anticancer activity of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide and other related compounds:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| N-(4-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | Structure | Hydroxyl group on phenyl | Different substitution pattern may affect receptor selectivity |

| 2-(4-methoxyphenyl)-N-(2-pyridyl)acetamide | Structure | Contains an acetamide moiety | Exhibits different pharmacological profiles |

| 4-Hydroxy-N-(3-methylphenyl)-2-pyrrolidinone | Structure | Similar pyrrolidine structure | Potential for varied biological activity due to methyl substitution |

Case Study 1: In Vitro Anticancer Activity

A study assessed the cytotoxic effects of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to increased apoptosis and reduced cell viability, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

In an experimental model simulating neurodegeneration, N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide demonstrated significant protective effects against oxidative stress-induced neuronal damage. This suggests its potential use in developing therapies for neurodegenerative diseases.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Derivatives

Pharmacological Activity

Nootropic and Neurotransmitter Receptor Affinity

- N-Acyl Derivatives (PirAc, PirPr, PirBut) : These compounds exhibit superior GABAA and AMPA receptor binding compared to piracetam and picamilon, with PirBut showing the highest interaction energy (ΔG = -9.2 kcal/mol for GABAA) . The butyramide chain in PirBut enhances hydrophobic interactions with receptor pockets, suggesting that longer acyl chains improve affinity .

- 3-Hydroxyphenyl vs. 4-Methoxyphenyl : The 3-hydroxyphenyl group may reduce BBB permeability compared to the 4-methoxyphenyl analog due to higher polarity, though this requires experimental validation .

Anti-Cancer and Anti-Angiogenic Activity

- N-(2-Hydroxybenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide (4c) : Demonstrates inhibition of cellular metastasis (IC50 = 12.5 µM against HT-1080 fibrosarcoma cells) and anti-angiogenic effects in chick chorioallantoic membrane assays .

- Quinazoline-Sulfonyl Acetamides (e.g., Compound 38) : Exhibit potent anti-cancer activity (IC50 = 1.8–4.2 µM across HCT-116, MCF-7, and PC-3 cell lines), outperforming simpler aryl acetamides due to the sulfonyl-quinazoline moiety .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Water Solubility |

|---|---|---|---|---|

| N-(3-Hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | 0.98 | 2 | 4 | Moderate |

| N-(4-Methoxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide | 1.35 | 1 | 4 | Low |

| PirBut | 0.62 | 1 | 4 | High |

| 4c (2-Hydroxybenzyl derivative) | 1.12 | 2 | 4 | Moderate |

- The 3-hydroxyphenyl derivative’s lower LogP (0.98 vs. 1.35 for 4-methoxyphenyl) reflects increased polarity, which may limit CNS penetration but improve aqueous solubility .

Preparation Methods

Stepwise Synthesis Based on Patent CN109824537A

Though this patent mainly describes the preparation of N-(3-acetyl-2-hydroxyphenyl)acetamide derivatives, the methodology provides a valuable framework for synthesizing hydroxyphenyl acetamide compounds closely related to N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Step 1: Synthesis of Ortho-Acetaminophenol

Ortho-aminophenol is reacted with acetic anhydride under ice bath conditions to produce ortho-acetaminophenol. The molar ratio of ortho-aminophenol to acetic anhydride is maintained between 1:1 to 1:1.5. After the reaction, the product is purified by washing with solvents such as ethyl acetate, salt water, and drying agents like anhydrous magnesium sulfate.

Step 2: Formation of N-(2-methoxyphenyl)acetamide

Ortho-acetaminophenol is reacted with dimethyl carbonate in the presence of phase transfer catalysts such as cesium carbonate or potassium carbonate at reflux temperatures (95-110 °C) to yield N-(2-methoxyphenyl)acetamide.

Step 3: Bromination

N-(2-methoxyphenyl)acetamide undergoes bromination using N-bromosuccinimide (NBS) under ice bath and nitrogen atmosphere to give the bromo-substituted intermediate.

Step 4: Reaction with Chloroacetic Chloride

The bromo-substituted intermediate is reacted with chloroacetic chloride in the presence of aluminum chloride (AlCl3) under ice bath conditions, followed by stirring at room or elevated temperature under nitrogen protection. This step introduces the acetamide side chain.

Step 5: Hydrogenation

The product from step 4 is subjected to catalytic hydrogenation using Pd/C catalyst in the presence of acid binding agents such as triethylamine at 50-75 °C for 3-6 hours. This step reduces the bromo group and yields the hydroxy-substituted acetamide.

-

The crude product is purified by recrystallization from a mixture of ethyl acetate and toluene, followed by filtration, washing with water, and drying.

Preparation of N-Acyl Derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide (Relevant to Target Compound)

According to research on N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)acetamide, the preparation involves:

Reaction of 2-(2-oxopyrrolidin-1-yl)acetamide with Acid Anhydrides

The compound 2-(2-oxopyrrolidin-1-yl)acetamide is reacted with an excess of the corresponding acid anhydride under acid catalysis to form N-acyl derivatives. This method is applicable for introducing various acyl groups, including those linked to hydroxyphenyl moieties.

Molecular Docking-Guided Synthesis

The selection of acyl groups is often guided by molecular docking studies to optimize binding affinity to biological targets such as GABAA and AMPA receptors, which is relevant for neuroactive compounds.

Alternative Synthetic Routes

Reaction of Potassium Salts of 4-Aminobutyric Acid Derivatives with Chloroacetamide

This method involves reacting potassium salts of substituted 4-aminobutyric acids with chloroacetamide in alcoholic media, leading to 2-[2-oxo-1-pyrrolidinyl]acetamide derivatives. Organometallic reagents like trimethyl halosilane can be used as alternatives to sodium hydride to facilitate the reaction.

Direct Acylation of N-(3-hydroxyphenyl)acetamide

Starting from N-(3-hydroxyphenyl)acetamide, acylation with 2-(2-oxopyrrolidin-1-yl)acetyl chloride or corresponding activated derivatives can yield the target compound.

- Data Table: Summary of Key Preparation Parameters

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Acetylation | Ortho-aminophenol + Acetic anhydride | 0 (ice bath) | 1-2 h | ~85 | Molar ratio 1:1-1.5, solvent EA |

| 2 | Methylation/Carbonate Reaction | Ortho-acetaminophenol + Dimethyl carbonate + PTC (Cs2CO3) | 95-110 | 3-5 h | - | Phase transfer catalyst used |

| 3 | Bromination | NBS in solvent, ice bath, N2 atmosphere | 0 | 2-4 h | - | Protects hydroxy group |

| 4 | Acylation with Chloroacetyl chloride + AlCl3 | Bromo intermediate + Chloroacetyl chloride + AlCl3 | 0 to RT | Several h | ~79 | Under N2, work-up with NaHCO3 and drying |

| 5 | Catalytic Hydrogenation | Pd/C + acid binding agent (triethylamine) + H2 | 50-75 | 3-6 h | ~85 | Removes bromine, yields hydroxy derivative |

| - | N-Acylation of 2-(2-oxopyrrolidin-1-yl)acetamide | Acid anhydride + acid catalysis | RT to reflux | Variable | - | Used for introducing acyl groups |

The multi-step synthetic approach involving protection, substitution, acylation, and reduction steps is effective for preparing hydroxyphenyl acetamide derivatives with pyrrolidinone side chains.

The use of phase transfer catalysts and controlled temperature conditions enhances reaction efficiency and selectivity.

Catalytic hydrogenation with Pd/C is a key step to remove halogen substituents and obtain the hydroxy-substituted final product with high yield.

Molecular docking studies support the biological relevance of these compounds and guide the selection of acyl substituents for targeted synthesis.

Alternative synthetic methods using potassium salts and organometallic reagents provide routes to related pyrrolidinone acetamide derivatives.

The preparation of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide involves a carefully orchestrated multi-step synthesis combining acetylation, halogenation, acylation, and catalytic hydrogenation. The process benefits from controlled reaction conditions, use of phase transfer catalysts, and purification by recrystallization. Advances in molecular docking have further refined the design and synthesis of biologically active derivatives. The described methods represent a robust and versatile approach for producing this compound with good yields and purity, suitable for further pharmacological evaluation.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-(3-hydroxyphenyl)-2-(2-oxopyrrolidin-1-yl)acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. A typical approach involves reacting 3-hydroxyphenylamine with 2-(2-oxopyrrolidin-1-yl)acetic acid (or its activated ester) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Solvent selection (e.g., dichloromethane or DMF) and base additives (e.g., Na₂CO₃) influence reaction efficiency . For yield optimization, consider varying stoichiometric ratios (e.g., 1:1.5 molar ratio of amine to acid) and employing gradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization from ethyl acetate .

Q. How should researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC/LC-MS : Monitor purity (>95%) and confirm molecular weight via ESI/APCI(+) mass spectrometry (e.g., expected [M+H]⁺ peak at m/z corresponding to C₁₂H₁₄N₂O₃) .

- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify the presence of key functional groups (e.g., aromatic protons at δ 7.16–7.69 ppm for the hydroxyphenyl ring, pyrrolidinone carbonyl at δ ~168–170 ppm) .

- Melting Point Analysis : Compare observed values with literature data to detect impurities .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s hydrogen-bonding interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for elucidating intermolecular interactions. For acetamide derivatives, asymmetric units often exhibit N–H···O hydrogen bonds between the amide group and carbonyl oxygen, forming R₂²(10) dimeric motifs . To address discrepancies in dihedral angles (e.g., 44.5°–77.5° between aromatic and heterocyclic rings), refine crystallographic models using software like SHELX and validate with Hirshfeld surface analysis .

Q. What computational methods predict the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can map frontier molecular orbitals (HOMO-LUMO gaps), molecular electrostatic potential (MESP) surfaces, and Fukui indices to identify nucleophilic/electrophilic sites . For instance, the 3-hydroxyphenyl group may exhibit high electron density, favoring electrophilic substitution. Compare computed IR spectra (e.g., C=O stretching at ~1700 cm⁻¹) with experimental FTIR data to validate models .

Q. How should researchers address contradictory solubility or stability data in different solvents?

- Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO, DMF) and protic (e.g., MeOH, H₂O) solvents under controlled conditions (25°C, 50°C). Use UV-Vis spectroscopy to monitor degradation kinetics (e.g., λmax shifts indicating hydrolysis of the pyrrolidinone ring). For stability, conduct accelerated aging studies (40°C/75% RH for 4 weeks) and analyze via TLC or HPLC .

Data Contradiction Analysis

Q. Why might NMR spectra of this compound vary across research groups?

- Methodological Answer : Variations arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆), impurities (e.g., residual acetic acid), or tautomerism. For example, the hydroxyphenyl group’s –OH proton may exchange rapidly in DMSO, broadening or disappearing in ¹H NMR . To mitigate, use deuterated solvents with controlled pH and report integration values for all peaks. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Experimental Design Considerations

Q. What in vitro assays are suitable for preliminary bioactivity screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting pyrrolidinone-associated enzymes (e.g., proteases or kinases) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.